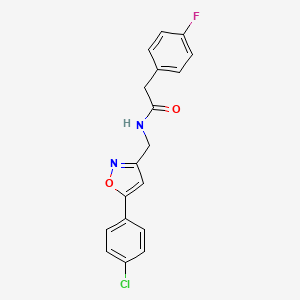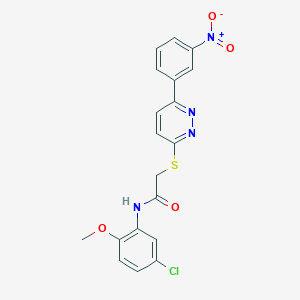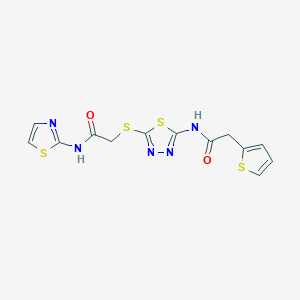
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 3-substituted bis-isoxazole ethers was developed via 1,3-dipolar cycloaddition reaction starting from 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using NaHCO3 as an acid-binding agent in THF solvent-dissolved trace water under catalyst-free microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, has been reported. The empirical formula is C9H7ClN2O, and the molecular weight is 194.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, have been reported. It is a solid with an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .Wissenschaftliche Forschungsanwendungen
Potential in Antipsychotic Drug Development
Research has identified compounds with structures related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide showing promising antipsychotic-like profiles without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This suggests a potential application in developing new antipsychotic medications that could offer benefits over existing treatments, such as reduced side effects related to dopamine receptor antagonism (Wise et al., 1987).
Role in Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on bioactive benzothiazolinone acetamide analogs, which share structural similarities, have demonstrated their utility in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have shown these compounds to have significant binding affinities, suggesting applications in targeted drug development (Mary et al., 2020).
Anti-inflammatory and Anti-tumor Activities
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, compounds related to the chemical , has shown significant anti-inflammatory and anti-tumor activities. These findings indicate potential applications in developing treatments for inflammation and cancer, highlighting the therapeutic value of such compounds (Sunder & Maleraju, 2013).
Antimicrobial Activity
Isoxazoline derivatives, with structural features akin to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and shown to possess good antibacterial activities against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This research opens avenues for the compound's application in developing new antimicrobial agents (Wei, 2012).
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-3-13(4-6-14)17-10-16(22-24-17)11-21-18(23)9-12-1-7-15(20)8-2-12/h1-8,10H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVFJRQLRHKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2598624.png)
![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)
![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)
![1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2598632.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)